molecular formula C6H7ClN2O2S B13061131 N-(6-chloropyridin-3-yl)methanesulfonamide

N-(6-chloropyridin-3-yl)methanesulfonamide

Cat. No.: B13061131
M. Wt: 206.65 g/mol
InChI Key: BJTBKVLIAWVYCF-UHFFFAOYSA-N
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Description

N-(6-chloropyridin-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . It is characterized by the presence of a chloropyridine ring attached to a methanesulfonamide group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloropyridin-3-yl)methanesulfonamide typically involves the reaction of 6-chloropyridine-3-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(6-chloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(6-bromopyridin-3-yl)methanesulfonamide
  • N-(6-fluoropyridin-3-yl)methanesulfonamide
  • N-(6-iodopyridin-3-yl)methanesulfonamide

Comparison: N-(6-chloropyridin-3-yl)methanesulfonamide is unique due to the presence of the chlorine atom, which influences its reactivity and binding properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative often exhibits different chemical and biological activities, making it suitable for specific applications .

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-5-2-3-6(7)8-4-5/h2-4,9H,1H3

InChI Key

BJTBKVLIAWVYCF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1)Cl

Origin of Product

United States

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